molecular formula C11H12O B1367014 4-Phenyl-5,6-dihydro-2H-pyran CAS No. 3174-81-0

4-Phenyl-5,6-dihydro-2H-pyran

Cat. No.: B1367014
CAS No.: 3174-81-0
M. Wt: 160.21 g/mol
InChI Key: LXEIQOMFEYLGSU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Phenyl-5,6-dihydro-2H-pyran involves the acid-catalyzed cyclization of phenyl-substituted dienes. The reaction typically uses a strong acid such as sulfuric acid or hydrochloric acid as a catalyst. The reaction conditions often require heating the reaction mixture to facilitate the cyclization process.

Another synthetic route involves the use of palladium-catalyzed cross-coupling reactions. In this method, a phenyl-substituted alkyne is reacted with a suitable halide under palladium catalysis to form the desired pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl-substituted lactones or ketones.

    Reduction: Reduction reactions can convert the pyran ring into a tetrahydropyran ring.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Phenyl-substituted lactones or ketones.

    Reduction: Tetrahydropyran derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Phenyl-5,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-5,6-dihydro-2H-pyran involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyran ring.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2H-pyran-2-one: Another pyran derivative with a similar structure but different functional groups.

    3,4-Dihydro-2H-pyran: A related compound with a different degree of saturation in the pyran ring.

    Pyranoquinolones: Compounds with a fused pyran and quinolone ring system, exhibiting different biological activities.

Uniqueness

4-Phenyl-5,6-dihydro-2H-pyran is unique due to its phenyl substitution, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-phenyl-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEIQOMFEYLGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495473
Record name 4-Phenyl-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3174-81-0
Record name 4-Phenyl-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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